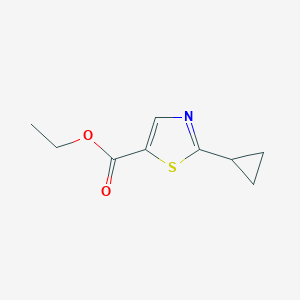
5-(4-Chlorobenzyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorobenzyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H9ClO3 It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan-2-carboxylic acid and 4-chlorobenzyl chloride.
Reaction Conditions: The reaction involves the alkylation of furan-2-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux for several hours, followed by cooling and acidification to precipitate the product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(4-Chlorobenzyl)furan-2-carboxylic acid can be oxidized to 5-(4-chlorobenzyl)furan-2-carboxaldehyde.
Reduction: Reduction yields 5-(4-chlorobenzyl)furan-2-methanol.
Substitution: Substitution reactions can produce derivatives like 5-(4-aminobenzyl)furan-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(4-Chlorobenzyl)furan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them subjects of pharmacological studies.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism by which 5-(4-Chlorobenzyl)furan-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylbenzyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.
5-(4-Bromobenzyl)furan-2-carboxylic acid: Contains a bromine atom, which can affect its reactivity and biological activity.
5-(4-Nitrobenzyl)furan-2-carboxylic acid: The nitro group introduces different electronic properties and potential biological effects.
Uniqueness
5-(4-Chlorobenzyl)furan-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. The chlorine atom can participate in halogen bonding, affecting the compound’s binding properties and stability.
Propiedades
Fórmula molecular |
C12H9ClO3 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c13-9-3-1-8(2-4-9)7-10-5-6-11(16-10)12(14)15/h1-6H,7H2,(H,14,15) |
Clave InChI |
XYIIQMKCCKLJBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


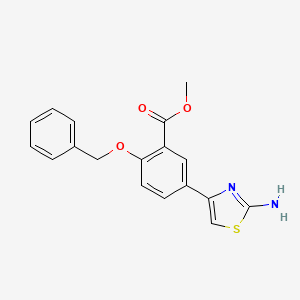


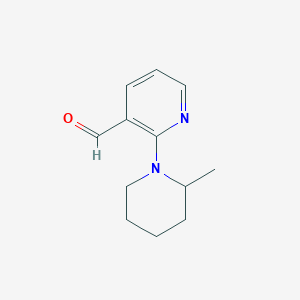
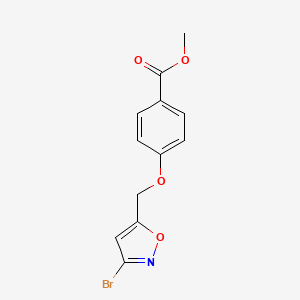
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)
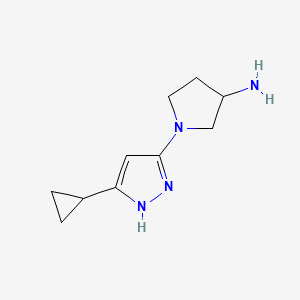


![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
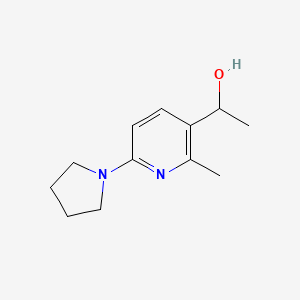
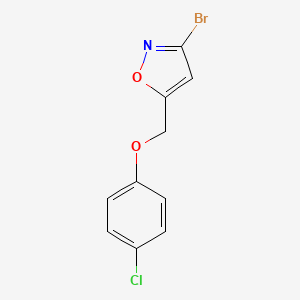
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
